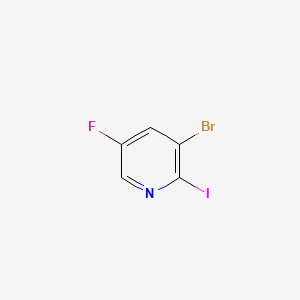

3-Bromo-5-fluoro-2-iodopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

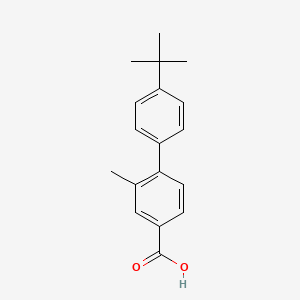

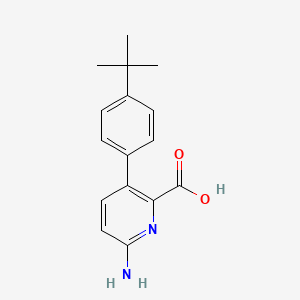

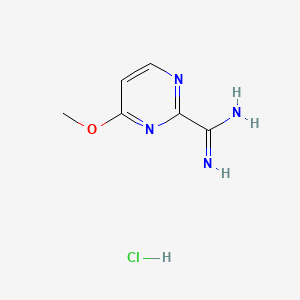

3-Bromo-5-fluoro-2-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN . It is a halogen-rich compound that can be used as a building block in medicinal chemistry research .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluoro-2-iodopyridine can be achieved through halogen dance reactions . In one study, C6 magnesiation of 10 and its 3-phenyl analogue 22 followed by trapping with electrophiles generated a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations .Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoro-2-iodopyridine consists of a pyridine ring substituted with bromine, fluorine, and iodine atoms . The average mass of the molecule is 301.883 Da and the monoisotopic mass is 300.839905 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-fluoro-2-iodopyridine include a density of 2.4±0.1 g/cm3, a boiling point of 242.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The compound also has a molar refractivity of 44.9±0.3 cm3 .科学的研究の応用

Chemical Synthesis

3-Bromo-5-fluoro-2-iodopyridine is used as a starting material in various chemical reactions . For instance, it can react with amines to provide the corresponding products in excellent yield .

Fluorinated Pyridines

Fluorinated pyridines, such as 3-Bromo-5-fluoro-2-iodopyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Radiobiology

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .

Molecular Structure and Spectral Analysis

3-Bromo-5-fluoro-2-iodopyridine can be used in the study of molecular structure and spectral analysis . The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) reveal regions of molecular space where the probability of finding an electron pair is higher .

将来の方向性

The future directions for the research and application of 3-Bromo-5-fluoro-2-iodopyridine could involve its use as a building block in medicinal chemistry research . The compound’s unique structure and properties make it a valuable potential building block for the synthesis of a diverse range of substituted pyridines .

作用機序

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis as intermediates . They can participate in various reactions to form complex organic structures, potentially interacting with a wide range of biological targets.

Mode of Action

Halogenated pyridines are generally known for their ability to undergo various chemical reactions, including substitution reactions and coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.

Action Environment

Like other halogenated pyridines, its reactivity and stability could be influenced by factors such as temperature, ph, and the presence of other reactive species .

特性

IUPAC Name |

3-bromo-5-fluoro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-1-3(7)2-9-5(4)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQFJQUFJTUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)

![2-(Dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B596444.png)